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Compound of Interest

5-Bromo-2-iodo-4-
Compound Name:
methylpyrimidine

Cat. No.: B3046609

An In-depth Technical Guide: 5-Bromo-2-iodo-4-methylpyrimidine
A Comprehensive Analysis of a Key Heterocyclic Building Block for Advanced Drug Discovery

This guide serves as a technical resource for researchers, medicinal chemists, and drug
development professionals. It provides a detailed examination of 5-Bromo-2-iodo-4-
methylpyrimidine, a strategically important heterocyclic intermediate. We will delve into its
core physicochemical properties, explore a representative synthetic pathway with mechanistic
insights, detail its critical applications in modern medicinal chemistry, and outline essential
safety protocols. The focus is on providing not just data, but the scientific rationale behind the
compound's utility and handling.

Core Molecular Properties and Specifications

5-Bromo-2-iodo-4-methylpyrimidine is a polysubstituted pyrimidine ring, a scaffold that is a
cornerstone in the development of a wide range of therapeutic agents due to its prevalence in
the nucleobases of DNA and RNA.[1] The specific arrangement of a methyl group and two
different halogen atoms (bromine and iodine) at the C4, C5, and C2 positions, respectively,
makes this compound a highly versatile and valuable building block for creating complex
molecular architectures.

The guantitative data for this compound are summarized below for easy reference.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3046609?utm_src=pdf-interest
https://www.benchchem.com/product/b3046609?utm_src=pdf-body
https://www.benchchem.com/product/b3046609?utm_src=pdf-body
https://www.benchchem.com/product/b3046609?utm_src=pdf-body
https://www.benchchem.com/product/b3046609?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3046609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
Molecular Formula CsHaBrIN2 [2][3]
Molecular Weight 298.91 g/mol [2][3]

CAS Number 1260859-19-5 [21[31[4]
Appearance Solid [2]

Typical Purity =95% [2][3]

The presence of both an iodo and a bromo substituent is the most functionally significant
feature of this molecule. The carbon-iodine (C-1) bond is considerably weaker and therefore
more reactive than the carbon-bromine (C-Br) bond. This differential reactivity is the key to its
utility, enabling chemists to perform sequential, site-selective cross-coupling reactions, a topic
explored further in Section 3.

Synthesis Protocol and Mechanistic Rationale

The synthesis of halogenated pyrimidines often involves the strategic introduction or exchange
of halogen atoms on a pre-formed pyrimidine ring. A common and effective method for
synthesizing an iodo-pyrimidine from a chloro-pyrimidine precursor is via a Finkelstein-type
halogen exchange reaction. The following protocol is a representative example adapted from
established methods for similar structures.[5]

Experimental Protocol: Synthesis via Halogen Exchange

This protocol describes the conversion of a plausible precursor, 5-Bromo-2-chloro-4-
methylpyrimidine, to the target compound.

o Reaction Setup: To a suspension of 5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq) and
sodium iodide (1.5-2.0 eq) in a suitable solvent such as chloroform or acetonitrile, add
hydroiodic acid (0.8-1.0 eq) at O °C.

» Reaction Progression: Remove the cooling bath and allow the reaction mixture to stir at
room temperature for 18-24 hours. The progress of the reaction should be monitored by an
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appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, pour the reaction mixture into a biphasic solution of ice water
and a neutralizing agent like 10N sodium hydroxide (NaOH).

o Extraction: Add chloroform or another suitable organic solvent and stir vigorously. Separate
the organic phase. The aqueous layer should be extracted two more times with the organic
solvent to ensure complete recovery of the product.

 Purification: Combine the organic phases, dry over a drying agent like magnesium sulfate
(MgSO0e.), filter, and concentrate under reduced pressure. The resulting crude solid can be
further purified by recrystallization or column chromatography to yield the final product, 5-
Bromo-2-iodo-4-methylpyrimidine.

Causality and Expertise: Why This Protocol Works

o Halogen Exchange: The core of this synthesis is the nucleophilic substitution of the chloride
atom with an iodide atom. lodide is an excellent nucleophile, and the use of excess sodium
iodide drives the equilibrium towards the desired product according to Le Chatelier's
principle.

» Acid Catalyst: Hydroiodic acid serves as a source of iodide and helps to activate the
pyrimidine ring towards nucleophilic attack, facilitating the displacement of the chloride.

» Solvent Choice: Chloroform is a common solvent for this type of reaction, effectively
dissolving the starting materials and facilitating the reaction.

» Neutralization and Extraction: The quench with sodium hydroxide neutralizes the acidic
reaction mixture, and the subsequent extraction isolates the organic-soluble product from
inorganic salts and other aqueous-soluble impurities.

Synthesis Workflow Diagram
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Caption: A workflow diagram for the synthesis of 5-Bromo-2-iodo-4-methylpyrimidine.

Strategic Applications in Medicinal Chemistry

The primary value of 5-Bromo-2-iodo-4-methylpyrimidine in drug discovery lies in its
capacity for selective, sequential functionalization. This allows for the controlled and directional
synthesis of complex, highly substituted pyrimidines, which are key components of many
targeted therapies, including kinase inhibitors for oncology.[1][6]

The Principle of Orthogonal Reactivity
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The C-1 bond is significantly more reactive in palladium-catalyzed cross-coupling reactions
(e.g., Suzuki, Sonogashira, Heck) than the C-Br bond. This allows a chemist to selectively
perform a reaction at the C2-iodo position while leaving the C5-bromo position intact. The
resulting intermediate can then be subjected to a second, different cross-coupling reaction at
the C5 position. This "one-pot" or sequential approach is highly efficient for building molecular
diversity.

Typical Reaction Sequence:

e Step 1 (C2-Position): React 5-Bromo-2-iodo-4-methylpyrimidine with an organoboron
compound (for Suzuki coupling) or a terminal alkyne (for Sonogashira coupling) using a
palladium catalyst. This reaction will occur exclusively at the C2 position.

e Step 2 (C5-Position): The resulting 5-bromo-2-substituted-4-methylpyrimidine intermediate is
then reacted with a different coupling partner under palladium catalysis, often requiring
slightly harsher conditions (e.g., a different ligand or higher temperature) to activate the more
stable C-Br bond.

This strategy is foundational for creating libraries of related compounds to explore structure-
activity relationships (SAR) during lead optimization in a drug discovery program.

Logical Diagram of Sequential Cross-Coupling
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Caption: Logical flow for sequential functionalization of the pyrimidine core.

Safety and Handling Protocols

As a halogenated organic compound, 5-Bromo-2-iodo-4-methylpyrimidine must be handled
with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this
exact compound should always be consulted, the general hazards associated with similar
brominated and iodinated heterocyclic compounds provide a strong basis for safe handling
procedures.[7][8][9]

Potential Hazards:
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Acute Toxicity: May be harmful if swallowed.[8]

Skin Irritation: Can cause skin irritation upon contact.[8]

Eye Damage: Risk of serious eye irritation or damage.[8]

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[8]
Recommended Handling Procedures:

e Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,
nitrile gloves, and chemical safety goggles.[7]

¢ Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical
fume hood, to avoid inhalation of dust.[8][10]

» Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse
the affected area immediately and thoroughly with water.[8]

e Handling Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly
after handling.[9][10]

e Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents.[8]

o Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

[8]

Conclusion

5-Bromo-2-iodo-4-methylpyrimidine is more than just a chemical reagent; it is a strategic tool
for the efficient and controlled synthesis of complex molecules. Its defining feature—the
differential reactivity of its two halogen substituents—provides medicinal chemists with a
reliable method for sequential functionalization, accelerating the development of novel drug
candidates. A thorough understanding of its properties, synthesis, and reaction mechanisms,
combined with strict adherence to safety protocols, is essential for leveraging the full potential
of this versatile building block.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.fishersci.com/store/msds?partNumber=AC449880010&productDescription=5-BROMO-2-METHYLPYRIMIDI+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC449880010&productDescription=5-BROMO-2-METHYLPYRIMIDI+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC449880010&productDescription=5-BROMO-2-METHYLPYRIMIDI+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC449880010&productDescription=5-BROMO-2-METHYLPYRIMIDI+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.sigmaaldrich.com/TW/zh/product/aldrich/637750
https://www.fishersci.com/store/msds?partNumber=AC449880010&productDescription=5-BROMO-2-METHYLPYRIMIDI+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=RH00785DA&productDescription=5-BROMO-2-%28METHYLTHIO%29PY+1GR&vendorId=VN00092202&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC449880010&productDescription=5-BROMO-2-METHYLPYRIMIDI+1GR&vendorId=VN00032119&countryCode=US&language=en
https://file.medchemexpress.com/batch_PDF/HY-W041586/5-Bromo-4-cyclopropylpyrimidine-SDS-MedChemExpress.pdf
https://www.fishersci.com/store/msds?partNumber=RH00785DA&productDescription=5-BROMO-2-%28METHYLTHIO%29PY+1GR&vendorId=VN00092202&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC449880010&productDescription=5-BROMO-2-METHYLPYRIMIDI+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC449880010&productDescription=5-BROMO-2-METHYLPYRIMIDI+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b3046609?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3046609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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